molecular formula C15H11F3N2O B14005346 n-(7-Amino-9h-fluoren-2-yl)-2,2,2-trifluoroacetamide CAS No. 1512-83-0

n-(7-Amino-9h-fluoren-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B14005346
CAS No.: 1512-83-0
M. Wt: 292.26 g/mol
InChI Key: LYLVZRLZPKQPMF-UHFFFAOYSA-N
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Description

N-(7-Amino-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide is a fluorene derivative featuring an amino group at the 7th position and a trifluoroacetamide moiety at the 2nd position. The trifluoroacetamide group enhances lipophilicity and metabolic stability, while the amino group provides reactivity for further functionalization, making it valuable in pharmaceutical and material sciences .

Properties

CAS No.

1512-83-0

Molecular Formula

C15H11F3N2O

Molecular Weight

292.26 g/mol

IUPAC Name

N-(7-amino-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C15H11F3N2O/c16-15(17,18)14(21)20-11-2-4-13-9(7-11)5-8-6-10(19)1-3-12(8)13/h1-4,6-7H,5,19H2,(H,20,21)

InChI Key

LYLVZRLZPKQPMF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)NC(=O)C(F)(F)F

Origin of Product

United States

Biological Activity

n-(7-Amino-9h-fluoren-2-yl)-2,2,2-trifluoroacetamide, also known by its CAS number 1512-83-0, is a compound of interest due to its potential biological activities. This article reviews the chemical properties, biological activities, and relevant research findings concerning this compound.

The molecular formula of this compound is C15H11F3N2O, with a molecular weight of 292.2558 g/mol. The structure includes a fluorenyl group substituted with an amino group and a trifluoroacetamide moiety.

PropertyValue
Molecular FormulaC15H11F3N2O
Molecular Weight292.2558 g/mol
CAS Registry Number1512-83-0

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related trifluoroacetamides have shown they can inhibit various cancer cell lines. One study reported that a derivative displayed cytotoxic effects against HepG2 and MCF-7 cancer cells with IC50 values of 21.00 µM and 26.10 µM, respectively .

The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with cancer cell proliferation and apoptosis. Similar compounds have been shown to inhibit vascular endothelial growth factor receptor (VEGFR) pathways, which are critical in tumor angiogenesis .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that the presence of the trifluoroacetyl group enhances lipophilicity and potentially increases cell membrane permeability, which could lead to improved bioavailability and efficacy in biological systems .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that derivatives of this compound inhibited the proliferation of several cancer cell lines. For example, a related compound was found to have an IC50 value of 65 nM against VEGFR-2 and showed selectivity towards cancer cells over normal cells .
  • ADMET Analysis : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable profiles for compounds within this class. These studies suggest low toxicity levels and good metabolic stability .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Fluorene Core

(i) N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide (CAS: 1537-15-1)
  • Substituents : Bromo (position 9), trifluoroacetamide (position 2).
  • Molecular Formula: C₁₅H₉BrF₃NO.
  • Molecular Weight : 354.98 g/mol.
  • Key Differences: The bromo group at position 9 increases molecular weight and steric hindrance compared to the amino group in the target compound. Bromo substituents may enhance electrophilic reactivity but reduce solubility in polar solvents .
(ii) N-(7-Amino-6,8-dibromo-9H-fluoren-2-yl)acetamide (CAS: 1785-16-6)
  • Substituents: Amino (position 7), dibromo (positions 6 and 8), acetamide (position 2).
  • Molecular Formula : C₁₅H₁₂Br₂N₂O.
  • Molecular Weight : 396.08 g/mol.
  • Dibromo substitutions increase molecular weight and may confer higher toxicity .
(iii) N-(7-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide (CAS: 1800-73-3)
  • Substituents : Bromo (position 7), trifluoroacetamide (position 2).
  • Molecular Formula: C₁₅H₉BrF₃NO.
  • Molecular Weight : 356.14 g/mol.
  • Key Differences: Bromo at position 7 instead of amino reduces nucleophilic reactivity. This substitution impacts bioavailability and interaction with biological targets .

Functional Group Modifications

(i) N-(3-Chloro-7-nitro-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide (CAS: 4083-50-5)
  • Substituents : Chloro (position 3), nitro (position 7), oxo (position 9), trifluoroacetamide (position 2).
  • Molecular Formula : C₁₅H₆ClF₃N₂O₄.
  • Molecular Weight : 394.67 g/mol.
  • Key Differences : The nitro group is a strong electron-withdrawing substituent, enhancing stability but reducing solubility. The oxo group at position 9 introduces ketone functionality, altering redox properties .
(ii) N-(7-Fluoro-9-oxo-9H-fluoren-2-yl)acetamide (CAS: 6638-57-9)
  • Substituents : Fluoro (position 7), oxo (position 9), acetamide (position 2).
  • Molecular Formula: C₁₅H₁₀FNO₂.
  • Molecular Weight : 255.24 g/mol.
  • Key Differences : Fluoro substituents increase electronegativity and metabolic resistance. The lack of a trifluoro group reduces lipophilicity compared to the target compound .

Structural Isomers and Stereochemical Variants

(i) TFA-D-Phe-Ph(3,4-Me) (D-89)
  • Structure : (R)-N-(1-(3,4-dimethylphenyl)-1-oxo-3-phenylpropan-2-yl)-2,2,2-trifluoroacetamide.
  • Molecular Formula: C₁₉H₁₉F₃NO₂.
  • Molecular Weight : 350.14 g/mol.
  • Key Differences: A non-fluorene aromatic system with stereochemical complexity. The dimethylphenyl group enhances steric effects, influencing receptor binding in biomedical applications .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound NH₂ (7), CF₃CONH- (2) C₁₅H₁₁F₃N₂O ~316.1 (estimated) High reactivity for functionalization; potential pharmaceutical intermediate
N-(9-Bromo-9H-fluoren-2-yl)-TFA Br (9), CF₃CONH- (2) C₁₅H₉BrF₃NO 354.98 Increased steric hindrance; used in halogenated intermediates
N-(7-Amino-6,8-dibromo-9H-fluoren-2-yl)-Acetamide NH₂ (7), Br (6,8), CONH₂ (2) C₁₅H₁₂Br₂N₂O 396.08 Dibromo enhances toxicity; acetamide lacks trifluoro stability
N-(3-Chloro-7-nitro-9-oxo-9H-fluoren-2-yl)-TFA Cl (3), NO₂ (7), O (9), CF₃CONH- (2) C₁₅H₆ClF₃N₂O₄ 394.67 Electron-withdrawing groups enhance stability; nitro reduces solubility
TFA-D-Phe-Ph(3,4-Me) CF₃CONH-; dimethylphenyl C₁₉H₁₉F₃NO₂ 350.14 Stereochemical complexity; used in chiral synthesis

Key Findings and Implications

  • Trifluoroacetamide vs. Acetamide: The trifluoro group in the target compound improves lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., CAS 1785-16-6) .
  • Amino Group Reactivity: The 7-amino substituent enables nucleophilic reactions, such as acylation or coupling, which are critical in drug design .
  • Substituent Effects : Bromo and nitro groups increase molecular weight and toxicity but reduce solubility, whereas fluoro and methyl groups balance electronegativity and steric effects .

Preparation Methods

Stepwise Synthesis

A representative synthetic sequence based on literature precedents and related trifluoroacetamide syntheses is outlined below:

Step Reaction Type Reagents and Conditions Yield (%) Notes
1 Functionalization of Fluorene Selective nitration or amination at the 7-position of fluorene or a suitable precursor Variable Introduction of amino group may involve nitration followed by reduction or direct amination
2 Trifluoroacetylation Reaction of 7-amino-fluorene derivative with trifluoroacetic anhydride or trifluoroacetyl chloride in anhydrous solvent (e.g., dichloromethane) with a base such as pyridine or triethylamine at 0-25°C 85-95 Conditions optimized to avoid over-acylation or side reactions
3 Purification Column chromatography (silica gel) or recrystallization from suitable solvent (e.g., ethanol) - Purity confirmed by HPLC, NMR, and elemental analysis

Notes:

  • The amino group at the 7-position must be free or selectively deprotected before trifluoroacetylation.
  • The trifluoroacetylation step is highly selective due to the reactivity of trifluoroacetic anhydride or chloride with amines.
  • Careful control of temperature and stoichiometry is critical to maximize yield and purity.

Example Synthetic Scheme

  • Starting Material: 7-Amino-9H-fluorene or a protected precursor.
  • Trifluoroacetylation:
    $$
    \text{7-Amino-9H-fluorene} + \text{(CF}3\text{CO)}2\text{O} \xrightarrow[\text{Base}]{\text{DCM, 0-25°C}} \text{N-(7-Amino-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide}
    $$

  • Work-up and Purification: Extraction, drying, and chromatographic purification.

Analytical Verification and Characterization

Post-synthesis, the compound’s identity and purity are confirmed through the following methods:

Technique Purpose Typical Results
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity >95%, retention time matched with reference
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation Characteristic chemical shifts for trifluoroacetamide and fluorenyl protons and carbons
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z consistent with C15H10F3N2O
Elemental Analysis (EA) Composition verification Carbon, hydrogen, nitrogen percentages matching theoretical values
Melting Point Determination Purity and identity check Sharp melting point consistent with literature values

Comparative Notes on Related Compounds and Derivatives

Compound Key Features Preparation Notes Reactivity Considerations
N-(9-Hydroxy-9H-fluoren-2-yl)acetamide Hydroxy group at 9-position Acetylation of 9-hydroxyfluorene with acetic anhydride Hydroxy group prone to oxidation and substitution
This compound Trifluoroacetamide at 2-position, amino at 7 Trifluoroacetylation of 7-amino-fluorene derivative Electron-withdrawing trifluoro group reduces nucleophilicity
Sulfur-containing derivatives (e.g., methylthio substituted) Additional functional groups for tuning properties Requires additional steps for sulfur introduction Increased steric hindrance and altered metabolic stability

Research Findings and Practical Considerations

  • The trifluoroacetyl group confers enhanced metabolic stability due to resistance to enzymatic deacetylation, making the compound valuable in medicinal chemistry contexts.
  • The electron-withdrawing effect of the trifluoro group influences the compound’s reactivity, often reducing nucleophilic attack on the amide bond.
  • The synthesis requires anhydrous conditions and controlled temperature to prevent hydrolysis or side reactions of the trifluoroacetyl moiety.
  • Purification techniques such as column chromatography using silica gel with ethyl acetate/hexane mixtures are effective for isolating high-purity product.

Summary Table of Preparation Conditions

Step Reagents/Conditions Temperature Time Yield (%) Remarks
Amination/Nitration Nitration reagents or amination protocol Varies (RT to reflux) Several hours Variable Precursor preparation
Trifluoroacetylation Trifluoroacetic anhydride, base (pyridine) 0–25°C 1–3 hours 85–95 Anhydrous solvent required
Purification Silica gel chromatography or recrystallization Ambient - - Confirm purity by HPLC and NMR

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